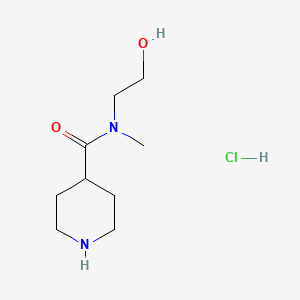

N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride

Description

N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride is a piperidine-derived compound featuring a carboxamide group at the 4-position of the piperidine ring. The substituents include a 2-hydroxyethyl and a methyl group on the amide nitrogen. This structure combines hydrophilic (hydroxyethyl) and lipophilic (methyl) moieties, which may influence solubility, bioavailability, and target interactions.

Properties

IUPAC Name |

N-(2-hydroxyethyl)-N-methylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-11(6-7-12)9(13)8-2-4-10-5-3-8;/h8,10,12H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMJQWGDEIACCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220033-55-5 | |

| Record name | 4-Piperidinecarboxamide, N-(2-hydroxyethyl)-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of 4-Cyano-4-phenylpiperidine Hydrochloride (Intermediate III)

- Starting with 4-cyano-4-phenylpiperidine hydrochloride , the initial step involves alkylation at the nitrogen atom of the piperidine ring.

- The reaction employs alkyl halides such as 1-bromohexane , 1-iodohexane , or 1-chlorohexane in the presence of a base (preferably potassium carbonate ) and optionally a catalyst like sodium iodide to facilitate nucleophilic substitution.

| Parameter | Details |

|---|---|

| Solvent | Isobutyl methyl ketone, acetonitrile, ethanol, butanol, toluene |

| Base | Potassium carbonate (preferred), sodium carbonate, triethylamine |

| Catalyst | Sodium iodide (optional) |

| Temperature | Reflux temperature (~80-110°C) |

| Duration | Several hours until completion |

- The reaction mixture is heated to reflux, and inorganic salts are removed via water extraction.

- The product precipitates as its hydrochloride salt upon acidification with HCl, then purified by washing and drying.

Conversion to 4-Cyano-4-phenylpiperidine (Intermediate IV)

- The hydrochloride salt of intermediate III is treated with hydrochloric acid (HCl) in aqueous solution.

- The mixture is heated to reflux, leading to deprotonation and crystallization of the free base as its hydrochloride salt.

- The product is isolated by filtration and washing.

| Parameter | Details |

|---|---|

| Solvent | Aqueous HCl |

| Temperature | Reflux (~100°C) |

| Yield | Approximately 80% |

- The process ensures the removal of residual inorganic salts and impurities, yielding a high-purity intermediate.

Conversion to N-ethyl-N-methyl-4-phenyl-4-piperidinecarboxamide (Compound I)

- The intermediate IV is reacted with oxalyl chloride in an organic solvent such as methylene chloride or toluene to activate the carboxylic acid group, forming an acyl chloride intermediate.

- The acyl chloride is then reacted with ethylmethylamine to introduce the N-ethyl and N-methyl groups, forming the desired amide.

- The reaction mixture is heated to approximately 50°C to ensure completion, then washed and evaporated to isolate the product.

| Parameter | Details |

|---|---|

| Reagents | Oxalyl chloride, ethylmethylamine |

| Solvent | Methylene chloride, toluene |

| Temperature | 50°C during acylation, 40°C during amination |

| Purification | Evaporation, recrystallization |

- The final compound is obtained with purity exceeding 99% as confirmed by GC or HPLC analyses.

- The hydrochloride salt of the final amide is prepared by dissolving in an organic solvent and precipitating with HCl or HBr.

Data Table Summaries

| Step | Intermediate | Reagents | Solvent | Conditions | Yield | Purity |

|---|---|---|---|---|---|---|

| 1 | 4-Cyano-4-phenylpiperidine hydrochloride | Alkyl halide, base, catalyst | Isobutyl methyl ketone, acetonitrile | Reflux | 95% | >99% |

| 2 | 4-Cyano-4-phenylpiperidine | HCl | Water | Reflux | 80% | High purity |

| 3 | N-(2-Hydroxyethyl)-N-methyl-4-phenyl-4-piperidine | Oxalyl chloride, ethylmethylamine | Methylene chloride/toluene | 50°C during acylation | 100% | >99% |

Research Findings and Notes

- The synthesis emphasizes selective alkylation at the nitrogen atom, avoiding over-alkylation or side reactions.

- The use of potassium carbonate as the base and sodium iodide as a catalyst enhances reaction efficiency.

- The purification steps —crystallization and washing—are critical to achieving high purity, especially for pharmaceutical applications.

- The process is adaptable for industrial scale-up , with optimization of reaction times, reagent ratios, and purification methods to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds. The compound can undergo reactions such as oxidation, reduction, and substitution, facilitating the creation of derivatives with tailored properties.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyethyl group can be oxidized to a carbonyl | Potassium permanganate, chromium trioxide |

| Reduction | Carbonyl can be reduced back to hydroxyethyl | Sodium borohydride, lithium aluminum hydride |

| Substitution | Ethyl group can be replaced with other groups | Alkyl or aryl halides with a base |

Biological Research

Pharmacological Potential

Research into the biological activity of this compound has revealed its interactions with various biological systems. Studies indicate that the compound may influence enzyme activity and receptor binding, suggesting potential therapeutic applications.

Case Study: Anti-Cancer Activity

A study focusing on HepG2 liver cancer cells demonstrated that this compound induces apoptosis by inhibiting specific kinases such as VEGFR-2 and ERK-2. This multi-target approach highlights its potential in cancer treatment strategies.

Case Study: Neurotransmitter Interaction

Another investigation examined the compound's affinity for neurotransmitter transporters. Results indicated that it exhibits moderate to high affinities for dopamine and norepinephrine transporters, suggesting its potential use in treating mood disorders and other neurological conditions.

Medicinal Applications

Drug Development

The compound is being explored for its therapeutic applications in drug development. Its structural features make it suitable for modifications aimed at enhancing efficacy against various diseases. Ongoing research is focused on understanding its mechanism of action and optimizing its pharmacological properties.

Industrial Applications

Chemical Production

In industrial settings, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in synthesizing other chemical products underscores its importance in commercial applications.

This compound is notable for its potential biological activities and applications in pharmacology.

Receptor Binding : The compound binds to receptors involved in neurotransmission, potentially influencing mood and cognition.

Enzyme Interaction : It has been studied for its inhibitory effects on certain kinases, which are crucial in cancer progression and other diseases.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key parameters of N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride (hypothetical data inferred from analogs) with structurally related compounds:

Key Structural and Functional Differences

- Substituent Effects: The target compound’s N-(2-hydroxyethyl)-N-methyl group balances hydrophilicity and steric hindrance, unlike the bulky N-(2-hydroxy-1,1-dimethylethyl) group in , which may hinder membrane permeability . Ethyl vs.

Piperidine Position :

- Aromatic vs.

Research Implications

- Solubility and Bioavailability : The hydroxyethyl group in the target compound likely enhances solubility compared to bulky or fully aliphatic analogs (e.g., ). However, the methyl group may offset this by increasing lipophilicity .

- Synthetic Challenges : highlights chloro-substituted pyridinecarboxamides, suggesting halogenation as a strategy for tuning reactivity and stability. The target compound’s lack of halogens may simplify synthesis but reduce electrophilic reactivity .

- Safety Profiles : Analogous compounds (e.g., ) list hazards such as skin/eye irritation, implying similar handling precautions for the target compound .

Biological Activity

N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 222.72 g/mol. Its structural features include:

- A piperidine ring which is known for its role in various pharmacological activities.

- Hydroxyethyl and methyl substituents that may influence its solubility and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors or enzymes.

- Receptor Binding : The compound may bind to neurotransmitter receptors, modulating their activity. This interaction is crucial for its potential effects on the central nervous system (CNS) .

- Enzyme Inhibition : It has been noted that similar piperidine derivatives exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are vital in neurotransmission processes .

1. Neuropharmacology

Research indicates that this compound may influence CNS activity, potentially offering therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's. Its structural similarity to known AChE inhibitors suggests it could enhance cholinergic transmission .

2. Cancer Therapy

Preliminary studies on piperidine derivatives have shown anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

3. Antioxidant Properties

Some studies indicate that compounds with piperidine moieties possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide | C₉H₁₉ClN₂O₂ | Additional nitrogen atom affecting reactivity |

| N-(4-Hydroxybutyl)-N-methyl-2-piperidinecarboxamide | C₉H₁₉ClN₂O₂ | Longer hydrocarbon chain influencing solubility |

| N-(3-Hydroxypropyl)-N-methyl-4-piperidinecarboxamide | C₉H₁₉ClN₂O₂ | Different functional group positioning |

The unique placement of the hydroxyl group and the piperidine ring structure may confer distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Recent literature has highlighted several case studies focusing on the biological activity of piperidine derivatives:

- Cytotoxicity Studies : In vitro studies demonstrated that certain piperidine derivatives exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin, indicating a promising avenue for cancer therapy .

- Neuroprotective Effects : Research into piperidine-based compounds has shown potential for neuroprotection through dual inhibition of AChE and BuChE, suggesting a multi-targeted approach could be effective in Alzheimer's disease management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.